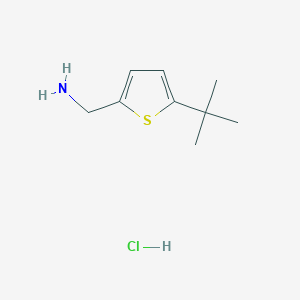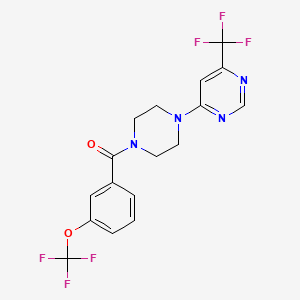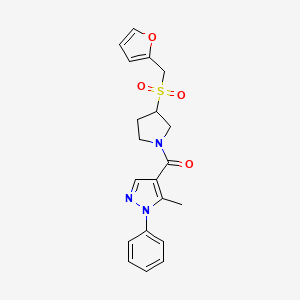![molecular formula C8H10ClN5 B2979361 6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 2080412-73-1](/img/structure/B2979361.png)
6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A novel and straightforward synthetic route has been reported for the preparation of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. The reaction occurs at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst. This method provides moderate to good yields of the desired products, making it a promising approach for synthesizing this compound .
Molecular Structure Analysis
The molecular structure of 6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine consists of a pyrazolo[3,4-b]pyridine core with a chlorine atom and a hydrazinyl group. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research by Flefel et al. (2018) has demonstrated the synthesis of novel pyridine and fused pyridine derivatives with antimicrobial and antioxidant activities. These compounds were synthesized from related hydrazinyl pyridine compounds and evaluated for their binding energies towards target proteins, indicating their potential as antimicrobial agents.
Anticancer Applications
A study by El-Kalyoubi (2018) focused on the synthesis of novel pyrimido[5,4-e][1,2,4]triazines and pyrazolopyrimidines, which exhibited in vitro anticancer activity against human lung carcinoma (A549). This highlights the potential of related hydrazinyl pyridine compounds in the development of new anticancer drugs.
Neurotropic Activity
Research conducted by Dashyan et al. (2022) investigated the neurotropic activity of synthesized pyrazolopyridines. These compounds showed anxiolytic and antidepressant psychotropic activity without exhibiting muscle relaxation at studied doses, indicating their potential use in neurological disorder treatments.
Material Science Applications
The work of García et al. (2019) described the synthesis of fluorescent probes based on pyrazolopyridines for the nanomolar detection of Cu2+. This indicates the potential of these compounds in the development of sensitive and selective sensors for metal ions in environmental and biological samples.
Catalysis
A study by Nyamato et al. (2014) explored the use of pyrazolylmethylpyridine metal complexes as catalysts for ethylene oligomerization reactions. The catalytic activity was influenced by the solvent and co-catalyst, demonstrating the versatility of related compounds in catalysis.
Propriétés
IUPAC Name |
(6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c1-4-7-5(12-10)3-6(9)11-8(7)14(2)13-4/h3H,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZKFCKWLRCSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)Cl)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)


![Ethyl 3-[(2-chloroacetyl)amino]-3-cycloheptylpropanoate](/img/structure/B2979283.png)
![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)






![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2979297.png)
